molecular formula C8H8BrClO B105237 4-(Bromomethyl)-1-chloro-2-methoxybenzene CAS No. 103347-14-4

4-(Bromomethyl)-1-chloro-2-methoxybenzene

Cat. No. B105237
M. Wt: 235.5 g/mol
InChI Key: PLBDOPBECRIDKT-UHFFFAOYSA-N
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Description

The compound "4-(Bromomethyl)-1-chloro-2-methoxybenzene" is a halogenated aromatic compound that contains bromine, chlorine, and a methoxy group attached to a benzene ring. This structure suggests potential reactivity due to the presence of halogen atoms, which can participate in various chemical reactions, and the methoxy group, which may influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related halomethylbenzenes has been explored in various studies. For instance, the synthesis of methyl 4-bromo-2-methoxybenzoate, which shares some structural features with the target compound, was achieved through a multi-step process starting from 4-bromo-2-fluorotoluene, involving bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification, with an overall yield of about 47% and high purity . Another related compound, 1,4-bis(bromomethyl)-2-fluorobenzene, was synthesized from p-xylene through nitration, reduction, diazotization, and bromination, reaching an overall yield of 30% . These methods could potentially be adapted for the synthesis of "4-(Bromomethyl)-1-chloro-2-methoxybenzene" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be influenced by the type of halogen bonding present. For example, in 4-halotriaroylbenzenes, the structures are dominated by C-X...O=C interactions, with type-II I...I interactions being important in the 4-iodo derivative . This suggests that in "4-(Bromomethyl)-1-chloro-2-methoxybenzene," similar halogen bonding interactions may play a role in determining its molecular conformation and reactivity.

Chemical Reactions Analysis

Halogenated methoxybenzenes, such as the compound , can participate in various chemical reactions. The presence of bromomethyl and chloromethyl groups can lead to different reactivity patterns. For instance, 1,4-bis(halomethyl)benzenes have been used as monomers in the synthesis of polyphenylenevinylene derivatives, with the bromomethyl monomer yielding higher molecular weights and narrower polydispersities than the chloromethyl counterpart . Additionally, brominated compounds can form bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines . These reactions highlight the potential for "4-(Bromomethyl)-1-chloro-2-methoxybenzene" to undergo various transformations, including polymerization and ylide formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated methoxybenzenes can be influenced by their halogen content and the presence of other functional groups. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene showed different crystal structures and conformations depending on the solvent, indicating that the physical state can significantly affect the properties of such compounds . The presence of bromo- and chloroanisoles in the marine troposphere suggests that these compounds have a mixed biogenic and anthropogenic origin, with different patterns observed in the two hemispheres . This environmental presence indicates the stability and persistence of halogenated methoxybenzenes, which could be relevant for "4-(Bromomethyl)-1-chloro-2-methoxybenzene" as well.

Scientific Research Applications

Photosubstitution in Organic Chemistry

4-(Bromomethyl)-1-chloro-2-methoxybenzene is used in photosubstitution reactions. For example, diethyl methoxyphenyl phosphate undergoes photosubstitution with nucleophiles like Cl−, Br−, and CN− in methanol to produce various substituted methoxybenzenes, including 4-bromo- and 4-chloromethoxybenzenes (Nakamura et al., 1993).

Monomers in Polymer Synthesis

This compound is also significant in polymer science. A comparison of 1,4-bis(bromomethyl)- and 1,4-bis(chloromethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] shows that the bis(bromomethyl) monomer yields higher molecular weights and narrower polydispersities than the bis(chloromethyl) monomer (Sanford et al., 1999).

Photovoltaic Applications

In photovoltaics, derivatives of this compound have been explored. The 3,4-bis(bromomethyl) methoxybenzene addition product of [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), namely, 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), was designed and used in polymer solar cells (PSCs). The PSCs based on this compound exhibit higher power conversion efficiency, open circuit voltage, and short-circuit current than those with PCBM as the electron acceptor, indicating its promise for high-performance PSCs (Jin et al., 2016).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, bromochloromethoxybenzenes, including 4-(bromomethyl)-1-chloro-2-methoxybenzene, are studied for their presence in the marine troposphere. These compounds have mixed biogenic and anthropogenic origins and are ubiquitous in the environment, providing insights into environmental chemistry and pollution (Führer & Ballschmiter, 1998).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of 4-(bromomethyl)-1-chloro-2-methoxybenzene are used to study different supramolecular interactions mediated by bromine atoms. These studies provide valuable insights into molecular structures and packing behavior in crystalline substances (Nestler et al., 2018).

Electrochemical Studies

The compound also finds application in electrochemical studies. For instance, the electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, a related compound, at glassy carbon cathodes in dimethylformamide has been studied, revealing insights into the electrochemical behavior of halogenated methoxybenzenes (Peverly et al., 2014).

Safety And Hazards

“4-(Bromomethyl)-1-chloro-2-methoxybenzene” is classified as a skin corrosive (Category 1B), serious eye damage (Category 1), and respiratory sensitizer (Category 1) . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation .

properties

IUPAC Name

4-(bromomethyl)-1-chloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBDOPBECRIDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546100
Record name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1-chloro-2-methoxybenzene

CAS RN

103347-14-4
Record name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Bromomethyl)-1-chloro-2-methoxybenzene
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Synthesis routes and methods I

Procedure details

To a solution of 1-chloro-2-methoxy-4-methyl-benzene (50 g, 0.32 mol) in CCl4 (350 mL) was added NBS (57.2 g, 0.32 mol) and AIBN (10 g, 60 mmol). The mixture was heated at reflux for 3 hours. The solvent was evaporated under vacuum and the residue was purified by column chromatography on silica gel (Petroleum Ether/EtOAc=20:1) to give 4-bromomethyl-1-chloro-2-methoxy-benzene (69 g, 92%). 1H NMR (400 MHz, CDCl3) δ 7.33-7.31 (m, 1H), 6.95-6.91 (m, 2H), 4.46 (s, 2H), 3.92 (s, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
57.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-chloro-3-methoxytoluene (200 mg, 1.28 mmol) in carbon tetrachloride (12 mL) was added N-bromosuccinimide (228 mg, 1.28 mmol) and benzoyl peroxide (31 mg, 0.128 mmol). The mixture was heated at reflux for 2 hours. The reaction mixture was allowed to cool to room temperature and the solvent removed in vacuo. The resulting residue was partitioned between DCM and water. The organic layer was separated, dried over sodium sulphate and evaporated to yield an orange oil. The oil was purified by silica gel chromatography eluting with 30% heptanes in DCM to afford the title compound (45 mg) as a 3.5:1:1 mixture with 4-chloro-3-methoxytoluene and 1-chloro-4-(dibromomethyl)-2-methoxybenzene respectively, which was used in the next step without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
31 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Pearson, SM Fillery, K Goldberg, JE Demeritt… - …, 2018 - thieme-connect.com
Isoquinolines activated with sulfamoyl chlorides were reacted with indoles in a 3-component reaction to generate a library of dihydroisoquinoline derivatives. Using a differential …
Number of citations: 6 www.thieme-connect.com

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